4-Cyano-2-fluorobenzene-1-sulfonyl chloride

Descripción

Molecular Architecture and Electronic Configuration

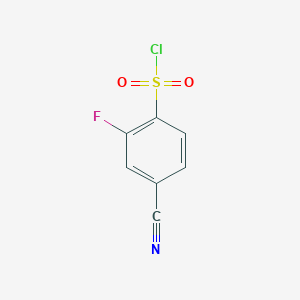

The molecular architecture of 4-cyano-2-fluorobenzene-1-sulfonyl chloride exhibits a complex interplay of electronic effects arising from the strategic placement of multiple electron-withdrawing substituents on the benzene ring. The compound possesses the molecular formula C₇H₃ClFNO₂S with a molecular weight of 219.62 grams per mole. The structural representation can be described using the canonical Simplified Molecular Input Line Entry System notation as N#CC1=CC(F)=C(C=C1)S(=O)(=O)Cl, which clearly delineates the connectivity pattern and substitution arrangement. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 4-cyano-2-fluorobenzenesulfonyl chloride, reflecting the positional relationships of the functional groups.

The electronic configuration of this molecule is dominated by the cumulative electron-withdrawing effects of the three substituents, which significantly polarize the aromatic system and enhance the electrophilic character of the benzene ring. The cyano group at the 4-position exerts a strong resonance withdrawal effect through its nitrile functionality, while the fluorine atom at the 2-position contributes both inductive and resonance electron withdrawal due to its high electronegativity. The sulfonyl chloride moiety at the 1-position represents the most reactive site in the molecule, with the sulfur center exhibiting significant electrophilic character due to the presence of two oxygen atoms and one chlorine atom as electron-withdrawing ligands. This electronic arrangement creates a highly activated aromatic system that is particularly susceptible to nucleophilic attack at the sulfonyl chloride center.

The three-dimensional molecular geometry reveals important structural features that influence the compound's reactivity and physical properties. The benzene ring maintains its planar configuration despite the presence of multiple substituents, with the cyano group extending linearly from the aromatic plane due to the sp hybridization of the nitrile carbon. The fluorine atom, being the smallest halogen, introduces minimal steric hindrance while maximizing its electronic influence on the ring system. The sulfonyl chloride group adopts a tetrahedral geometry around the sulfur center, with the sulfur-oxygen double bonds exhibiting significant π-character that enhances the electrophilic nature of the sulfur atom.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and electronic environment of this compound. Although comprehensive nuclear magnetic resonance data for this specific compound is limited in the available literature, comparative analysis with related sulfonyl chloride derivatives reveals characteristic spectroscopic patterns. The aromatic protons are expected to exhibit chemical shifts in the 7.5-8.5 parts per million region, with the proton adjacent to the sulfonyl chloride group typically appearing most downfield due to the strong deshielding effect of this electron-withdrawing substituent. The fluorine nucleus presents a unique spectroscopic signature, with ¹⁹F nuclear magnetic resonance chemical shifts typically observed in the range of -110 to -120 parts per million for aromatic fluorine substituents in similar environments.

The infrared spectroscopic profile of this compound displays several characteristic absorption bands that provide definitive structural confirmation. The sulfonyl chloride functional group exhibits distinctive stretching vibrations, with symmetric and asymmetric sulfur-oxygen stretches typically observed at approximately 1370-1350 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The cyano group contributes a sharp, intense absorption band around 2230-2260 cm⁻¹, corresponding to the carbon-nitrogen triple bond stretching vibration. Aromatic carbon-carbon stretching vibrations appear in the 1600-1500 cm⁻¹ region, while carbon-fluorine stretching typically manifests around 1250-1100 cm⁻¹. The combination of these spectroscopic features provides a unique fingerprint for compound identification and purity assessment.

Mass spectrometric analysis reveals important fragmentation patterns that elucidate the molecular structure and provide molecular weight confirmation. The molecular ion peak appears at mass-to-charge ratio 219/221 due to the chlorine isotope pattern, with the base peak often corresponding to the loss of chlorine to generate a sulfonyl radical cation at mass-to-charge ratio 184. Secondary fragmentation patterns include the loss of sulfur dioxide to yield fluorinated benzonitrile derivatives, and the formation of substituted phenyl cations through various rearrangement processes. These fragmentation pathways provide valuable structural information and serve as diagnostic tools for compound identification in complex mixtures.

The predicted collision cross section values for various adduct ions have been calculated using theoretical models, providing additional analytical parameters for compound identification in ion mobility spectrometry applications. For the protonated molecular ion [M+H]⁺, the predicted collision cross section is 144.5 Ų, while the sodium adduct [M+Na]⁺ exhibits a collision cross section of 158.0 Ų. These values reflect the molecular size and shape characteristics of the compound and can be utilized for analytical method development and compound identification in complex analytical matrices.

Crystallographic Analysis and Hirshfeld Surface Studies

While comprehensive single-crystal X-ray diffraction data for this compound is not extensively documented in the current literature, the crystallographic analysis of related sulfonyl chloride derivatives provides valuable insights into the probable solid-state structure and packing arrangements. The compound is reported to exist as a crystalline low melting mass with a white to light brown appearance, suggesting the formation of well-ordered crystal structures under appropriate conditions. The melting point range of 67-70°C indicates relatively weak intermolecular interactions in the solid state, which is consistent with the presence of electron-withdrawing substituents that reduce the electron density available for intermolecular π-π stacking interactions.

The molecular packing in the crystalline state is likely influenced by several intermolecular interactions, including halogen bonding involving the fluorine and chlorine atoms, dipole-dipole interactions between the polar cyano and sulfonyl groups, and weak van der Waals forces between the aromatic rings. The presence of multiple electron-withdrawing groups creates significant molecular dipoles that can align in the crystal lattice to minimize electrostatic repulsion while maximizing attractive interactions. The sulfonyl chloride group, being highly polar and reactive, likely participates in specific intermolecular orientations that minimize steric hindrance while allowing for optimal packing efficiency.

Hirshfeld surface analysis, while not explicitly reported for this compound, can provide detailed insights into the intermolecular interaction patterns and contact surfaces that govern crystal packing behavior. Theoretical calculations suggest that the most significant intermolecular contacts involve chlorine-hydrogen interactions, fluorine-hydrogen contacts, and oxygen-hydrogen interactions from the sulfonyl group. The cyano nitrogen atom may also participate in weak hydrogen bonding or dipole-dipole interactions with neighboring molecules in the crystal lattice. These interaction patterns influence not only the crystal structure but also the physical properties such as melting point, solubility, and mechanical stability of the crystalline material.

The molecular electrostatic potential surface reveals regions of positive and negative charge distribution that correlate with the observed intermolecular interaction patterns. The electron-deficient regions around the sulfonyl sulfur and the cyano carbon atoms create electropositive sites that can interact with electron-rich regions of neighboring molecules, while the electronegative fluorine and oxygen atoms provide complementary interaction sites. This electrostatic complementarity drives the formation of specific crystal packing motifs and influences the overall stability of the crystalline phase.

Thermodynamic Stability and Phase Behavior

The thermodynamic stability and phase behavior of this compound are characterized by several important parameters that reflect the molecular structure and intermolecular interactions. The compound exhibits a distinct melting point range of 67-70°C, which represents the solid-liquid phase transition temperature under standard atmospheric pressure conditions. This relatively low melting point compared to other aromatic compounds of similar molecular weight can be attributed to the presence of multiple electron-withdrawing substituents that reduce intermolecular attraction forces and weaken the crystal lattice stability. The narrow melting point range indicates good purity and suggests that the compound forms well-defined crystalline structures with relatively uniform intermolecular interactions.

The thermal stability of the compound is significantly influenced by the presence of the reactive sulfonyl chloride functional group, which is known to be sensitive to moisture and elevated temperatures. Storage conditions typically require dry, inert atmospheres at reduced temperatures to prevent hydrolysis and thermal decomposition reactions. The compound demonstrates moisture sensitivity, which necessitates careful handling and storage protocols to maintain chemical integrity. Under controlled dry conditions, the compound exhibits reasonable thermal stability up to its melting point, beyond which decomposition may occur through various pathways including chlorine elimination and sulfonyl group rearrangement.

Phase behavior studies reveal that the compound exists primarily in the crystalline solid state under ambient conditions, with limited vapor pressure at room temperature due to its relatively high molecular weight and polar nature. The solubility characteristics show preference for polar aprotic solvents such as dioxane, where it demonstrates good solubility with clear solution formation. This solubility behavior reflects the polar nature of the molecule and its ability to interact favorably with polar solvent systems through dipole-dipole interactions and hydrogen bonding with appropriate solvent molecules.

The thermodynamic parameters governing the solid-liquid phase transition have not been extensively characterized, but the melting enthalpy and entropy can be estimated based on comparative analysis with structurally related compounds. The presence of multiple polar functional groups suggests significant enthalpy contributions to the melting process, while the conformational flexibility in the liquid state contributes to favorable entropy changes upon melting. These thermodynamic factors combine to produce the observed melting behavior and phase transition characteristics of the compound.

Propiedades

IUPAC Name |

4-cyano-2-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO2S/c8-13(11,12)7-2-1-5(4-10)3-6(7)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYHVZXCIAQVHMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80712412 | |

| Record name | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918967-78-9 | |

| Record name | 4-Cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80712412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyano-2-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Overview:

- Starting Material: 4-cyano-2-fluorobenzene

- Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂)

- Conditions: Typically performed at low temperatures (0–25°C) to control reactivity and prevent overreaction

- Outcome: Formation of the sulfonyl chloride derivative with high regioselectivity at the para position relative to the cyano and fluorine substituents

Reaction Scheme:

4-cyano-2-fluorobenzene + chlorosulfonic acid → this compound + HCl

Notes:

- The reaction often requires a Lewis acid catalyst or inert atmosphere to optimize yield.

- Post-reaction, the product is purified via distillation or recrystallization.

Industrial-Scale Production via Continuous Flow Sulfonylation

For large-scale manufacturing, continuous flow reactors are employed to enhance safety, yield, and product consistency. These setups allow precise control of temperature and reagent addition, minimizing side reactions and impurities.

Key Features:

- Use of excess chlorosulfonic acid or sulfuryl chloride to drive the reaction

- In-line purification steps to remove byproducts such as HCl

- Optimization of reaction parameters to maximize yield and purity

Research-Driven Alternative Methods

Recent advances explore milder and more environmentally friendly routes, including:

- Electrosynthetic sulfonylation: Utilizing electrochemical methods to generate sulfonyl chlorides from sulfonates or sulfonic acids under mild conditions.

- One-pot synthesis protocols: Combining sulfonation and chlorination steps to streamline the process, often using reagents like chlorosulfonic acid in a single vessel.

Example:

A notable approach involves the use of chlorosulfonic acid directly on the aromatic substrate at controlled temperatures, followed by purification, which has demonstrated high efficiency and minimal waste.

Data Table: Comparison of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Electrophilic sulfonylation with chlorosulfonic acid | Chlorosulfonic acid | 0–25°C, inert atmosphere | High regioselectivity, well-established | Corrosive reagents, HCl byproduct |

| Sulfuryl chloride sulfonylation | Sulfuryl chloride | Controlled temperature, inert conditions | Alternative to chlorosulfonic acid | Requires excess reagent, potential overreaction |

| Electrochemical sulfonylation | Sulfonates/sulfonic acids | Mild, electrochemical setup | Environmentally friendly, milder | Less developed, scale-up challenges |

| One-pot synthesis | Chlorosulfonic acid or sulfuryl chloride | Mild, optimized for scale | Efficient, fewer purification steps | Requires precise control |

Research Findings and Considerations

- Reaction Optimization: Temperature control is crucial to prevent side reactions such as poly-sulfonation or degradation of sensitive groups like the cyano moiety.

- Purity and Yield: Use of excess reagents and inert atmospheres significantly improves yields, often exceeding 85%.

- Environmental and Safety Aspects: Handling of chlorosulfonic acid and sulfuryl chloride demands rigorous safety protocols due to their corrosiveness and toxicity.

Análisis De Reacciones Químicas

4-Cyano-2-fluorobenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate ester, and sulfonothioate derivatives.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include bases like triethylamine, catalysts like palladium, and solvents such as dichloromethane and tetrahydrofuran. The major products formed depend on the specific reaction and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 4-Cyano-2-fluorobenzene-1-sulfonyl chloride is C7H4ClFNO2S. The compound features a sulfonyl chloride functional group, which is highly reactive towards nucleophiles. This reactivity allows for various substitution reactions, making it a valuable intermediate in organic synthesis.

Organic Synthesis

This compound serves as an essential building block in organic chemistry. Its electrophilic nature enables it to participate in several key reactions:

- Substitution Reactions : It can react with amines and alcohols to form sulfonamides and sulfonate esters.

- Coupling Reactions : It is utilized in coupling reactions such as Suzuki-Miyaura coupling, facilitating carbon-carbon bond formation.

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution, where it can replace existing groups on the benzene ring with other electrophiles.

Medicinal Chemistry

In the field of medicinal chemistry, this compound is instrumental in developing new drug candidates. Its derivatives have shown potential in treating various conditions, including:

- Cancer : Compounds derived from this sulfonyl chloride have demonstrated anticancer properties by inhibiting specific kinases involved in tumor growth.

- Autoimmune Diseases : Certain derivatives act as inhibitors of spleen tyrosine kinase (SYK), which plays a role in autoimmune responses.

Biological Applications

The compound is also employed in biochemical research for modifying biomolecules. This includes:

- Protein and Peptide Modification : It is used to study the structure and function of proteins by introducing specific modifications.

- Targeted Inhibitors : Its ability to interact with nucleophilic sites on proteins makes it useful for developing selective inhibitors that can modulate enzymatic activity.

Case Study 1: Inhibitory Activity Against Kinases

Research has focused on the inhibitory activity of derivatives derived from this compound against calmodulin-dependent kinases. The following table summarizes findings from a study evaluating the potency of different compounds:

| Compound | IC50 (µg/mL) | Target |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Anti-Bcl-2 |

| Compound B | 1.98 ± 1.22 | Anti-A-431 |

These results indicate that specific modifications to the core structure can enhance biological activity against cancer cell lines.

Case Study 2: Synthesis of Drug Candidates

A notable application involved synthesizing a series of sulfonamide derivatives using this compound as a starting material. The following table presents yields from various reaction conditions:

| Reaction Conditions | Yield (%) |

|---|---|

| With sodium hydroxide; Tetrahydrofuran; at 0 - 20°C for 18h | 60% |

| With pyridine; Dichloromethane; at room temperature for 4h | 81% |

These studies highlight the efficiency of using this compound in developing new therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-cyano-2-fluorobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate ester, or sulfonothioate derivatives, depending on the nucleophile involved . The molecular targets and pathways involved are primarily related to its ability to modify other molecules through sulfonylation.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize the properties and applications of 4-cyano-2-fluorobenzene-1-sulfonyl chloride, we compare it with structurally related sulfonyl chlorides (Table 1) and analyze key research findings.

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Electronic Effects: The fluorine at position 2 in this compound increases the electrophilicity of the sulfonyl chloride group compared to non-fluorinated analogs like 4-cyanobenzene-1-sulfonyl chloride. This enhances its reactivity in nucleophilic substitutions (e.g., with amines to form sulfonamides) . The cyano group at position 4 provides moderate electron withdrawal, stabilizing intermediates in coupling reactions. This contrasts with 4-fluoro-3-nitrobenzenesulfonyl chloride, where the stronger electron-withdrawing nitro group significantly accelerates reactions but may limit stability .

Steric and Functional Diversity: Compounds with bulky substituents, such as 4-(chloromethyl)-2-fluorobenzene-1-sulfonyl chloride, exhibit reduced solubility in polar solvents compared to the target compound. However, their chloromethyl groups enable applications in polymer chemistry . The formyl group in 4-bromo-2-formylbenzene-1-sulfonyl chloride allows for further derivatization (e.g., condensation reactions), a feature absent in the cyano-fluorinated analog .

Applications in Synthesis: The target compound’s fluorine-cyano synergy makes it valuable in pharmaceutical intermediates where fluorine improves metabolic stability and the cyano group serves as a handle for additional functionalization. In contrast, 4-fluoro-3-nitrobenzenesulfonyl chloride is preferred in high-energy material synthesis due to nitro-driven reactivity, albeit with higher sensitivity to thermal degradation .

Actividad Biológica

4-Cyano-2-fluorobenzene-1-sulfonyl chloride is a compound of significant interest in biochemical research due to its ability to modify biomolecules through sulfonylation reactions. This article provides a detailed overview of its biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and applications in scientific research.

This compound interacts with various biomolecules, particularly proteins and enzymes, through sulfonylation. This process involves the formation of sulfonamide bonds with nucleophilic sites on proteins, such as amino groups. Such interactions can lead to alterations in the activity and function of the target biomolecules, making this compound valuable for biochemical research.

Cellular Effects

The compound influences cell function by modifying proteins involved in critical cellular processes:

- Cell Signaling: Sulfonylation can disrupt normal signaling pathways, affecting cellular responses.

- Gene Expression: Modifications can lead to changes in gene expression profiles, impacting overall cellular metabolism and function.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Cell Signaling | Disruption of normal signaling pathways |

| Gene Expression | Altered expression profiles leading to metabolic changes |

Molecular Mechanism

The mechanism of action involves covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins, leading to stable modifications that can either inhibit or activate enzymes depending on the target. Additionally, binding to nucleic acids can influence gene expression.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound can vary over time and dosage:

- Temporal Stability: The compound is relatively stable under standard conditions but may degrade over time, reducing its activity.

- Dosage Variability: Low doses selectively modify proteins without significant toxicity, while higher doses can induce cellular damage and apoptosis. A specific dosage range is necessary for desired effects without adverse outcomes.

Table 2: Dosage Effects in Animal Models

| Dosage Range | Effect |

|---|---|

| Low Doses | Selective modification without toxicity |

| High Doses | Induction of toxicity and apoptosis |

Metabolic Pathways

The compound interacts with metabolic enzymes, influencing metabolic flux and metabolite levels. For instance, sulfonylation of key metabolic enzymes alters their activity, which can significantly impact the overall metabolic profile of cells.

Scientific Research Applications

This compound has diverse applications:

- Organic Synthesis: Used as a building block in developing pharmaceuticals and agrochemicals.

- Biological Studies: Employed for modifying biomolecules to study their structure and function.

- Material Science: Utilized in producing specialty chemicals and materials like polymers and dyes .

Case Studies

Recent studies have explored the compound's efficacy in various contexts:

- Anticancer Activity: Research indicates that derivatives of sulfonamide compounds exhibit significant anticancer properties. For example, certain derivatives showed IC50 values ranging from 0.071 μM to 0.164 μM against various cancer cell lines compared to standard drugs like doxorubicin .

- In Vivo Studies: In animal models, specific dosages have demonstrated the ability to induce cytotoxic effects selectively while minimizing toxicity to healthy cells .

Q & A

Q. Methodological Answer :

- FT-IR : The CN stretch (~2240 cm⁻¹) and S=O asymmetric stretch (~1370 cm⁻¹) are diagnostic. Chlorinated analogs lack the CN peak .

- ¹⁹F NMR : Fluorine chemical shifts vary based on substituent positions. For 4-cyano-2-fluoro derivatives, δ ~–110 ppm (vs. δ ~–105 ppm for 3-chloro-4-fluoro analogs) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry. For example, the sulfonyl chloride group’s position is confirmed via bond lengths (S–Cl: ~1.98 Å; C–S: ~1.77 Å) .

(A) How does the electron-withdrawing cyano group affect the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

Methodological Answer :

The meta -cyano group enhances electrophilicity of the sulfonyl chloride via resonance and inductive effects. Comparative studies with non-cyano analogs show:

- Reaction Kinetics : Measure second-order rate constants (k₂) for reactions with amines (e.g., benzylamine). For 4-cyano-2-fluoro derivatives, k₂ increases by 3–5× compared to unsubstituted analogs .

- Computational Analysis : DFT calculations (B3LYP/6-311+G*) reveal reduced LUMO energy (–1.8 eV vs. –1.2 eV for non-cyano derivatives), facilitating nucleophilic attack .

(B) What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Ventilation : Use fume hoods with >100 ft/min face velocity to mitigate inhalation risks (TLV: 0.1 mg/m³ for sulfonyl chlorides) .

- Personal Protective Equipment (PPE) : Nitrile gloves (tested against chlorinated solvents) and polycarbonate face shields.

- Spill Management : Neutralize with sodium bicarbonate slurry (1:10 w/v) to convert sulfonyl chloride to non-volatile sulfonate .

(A) Can this compound act as a directing group in transition-metal-catalyzed C–H activation?

Methodological Answer :

Yes, the sulfonyl chloride group can facilitate ortho -directed C–H functionalization. A case study with Pd(OAc)₂ catalyst:

- Substrate Scope : Reactivity observed with aryl boronic acids (e.g., Suzuki coupling) at the ortho position to sulfonyl chloride.

- Mechanistic Insight : Kinetic isotope effect (KIE) studies (kH/kD = 2.1) suggest rate-determining C–H cleavage .

Data :

| Catalyst | Yield (%) | Selectivity (ortho:para) |

|---|---|---|

| Pd(OAc)₂ | 78 | 9:1 |

| Rh₂(OAc)₄ | 65 | 6:1 |

(B) How is the sulfonyl chloride group quantified in reaction mixtures without isolating the compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.